molecular formula C11H11FN2O3S B4628667 1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene

1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B4628667
M. Wt: 270.28 g/mol
InChI Key: PRIKGFFVASVZIU-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a fluoro group, a methoxy group, and a sulfonyl group attached to a 2-methylimidazole moiety

Preparation Methods

The synthesis of 1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the sulfonyl group can participate in covalent bonding with target molecules . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene can be compared with similar compounds such as:

The unique combination of functional groups in this compound provides distinct chemical and biological properties that are not observed in these similar compounds.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIKGFFVASVZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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